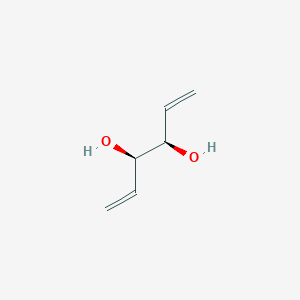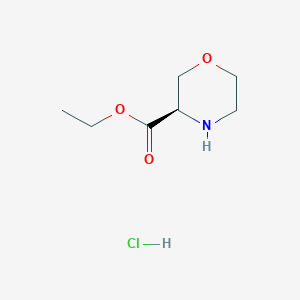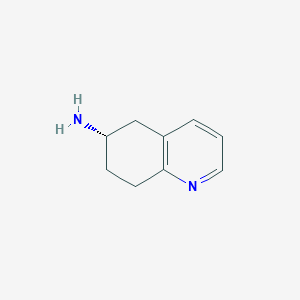
Boronic acid, (2-methylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, (2-methylpentyl)-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of boronic acid, (2-methylpentyl)-, typically involves the reaction of an organometallic reagent with a boron-containing compound. One common method is the Miyaura borylation reaction, where an alkyl halide reacts with a diboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or toluene .
Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The choice of catalysts and reaction conditions is optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Boronic acid, (2-methylpentyl)-, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or alkenyl compounds.
Aplicaciones Científicas De Investigación
Boronic acid, (2-methylpentyl)-, has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of boronic acid, (2-methylpentyl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. In biological systems, boronic acids can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Boronic acid, (2-methylpentyl)-, is unique due to its specific alkyl substituent, which imparts distinct steric and electronic properties. Compared to phenylboronic acid, it has a more flexible alkyl chain, which can influence its reactivity and binding affinity. Methylboronic acid, with a smaller substituent, may have different solubility and reactivity profiles. Vinylboronic acid, with an unsaturated substituent, can participate in different types of reactions, such as polymerization .
Propiedades
Número CAS |
89585-04-6 |
|---|---|
Fórmula molecular |
C6H15BO2 |
Peso molecular |
130.00 g/mol |
Nombre IUPAC |
2-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-4-6(2)5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
FYDSTEQOOILTOM-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)


